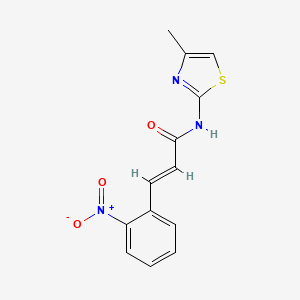
N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide, also known as MTA-NPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and materials science. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroscience, this compound has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation. In materials science, this compound has been studied for its potential applications in the development of organic electronic devices.
Mécanisme D'action
N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide exerts its effects through multiple mechanisms. In cancer cells, this compound induces apoptosis by activating caspases, which are enzymes that play a key role in the process of programmed cell death. In neurons, this compound protects against oxidative stress and inflammation by activating the Nrf2/ARE signaling pathway, which regulates the expression of antioxidant and anti-inflammatory genes. In organic electronic devices, this compound acts as a semiconducting material, allowing for the flow of electrical current.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces apoptosis. In neurons, this compound protects against oxidative stress and inflammation, which are known to contribute to neurodegenerative diseases. In organic electronic devices, this compound acts as a semiconducting material, allowing for the flow of electrical current.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide has several advantages for lab experiments, including its ability to induce apoptosis in cancer cells and its neuroprotective effects in neurons. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanisms of action.
Orientations Futures
There are several future directions for research on N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide. One area of research is the development of this compound as a potential cancer therapy. Another area of research is the exploration of this compound's neuroprotective effects in the context of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in materials science.
Méthodes De Synthèse
N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide can be synthesized using a two-step reaction process. The first step involves the synthesis of 4-methyl-1,3-thiazol-2-amine, which can be achieved by reacting 4-methyl-1,3-thiazol-2-carboxylic acid with thionyl chloride, followed by reaction with ammonia. The second step involves the reaction of 4-methyl-1,3-thiazol-2-amine with 3-(2-nitrophenyl)acryloyl chloride to produce this compound.
Propriétés
IUPAC Name |
(E)-N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-9-8-20-13(14-9)15-12(17)7-6-10-4-2-3-5-11(10)16(18)19/h2-8H,1H3,(H,14,15,17)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQYBIAWGXHYAZ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

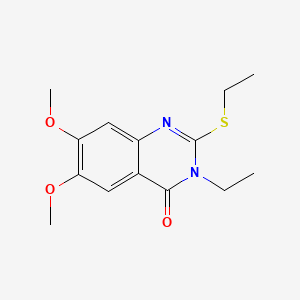

![2-(4-methoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5719481.png)
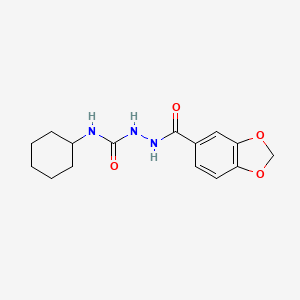
![N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]-2-naphthalenesulfonamide](/img/structure/B5719507.png)
![methyl [(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5719510.png)
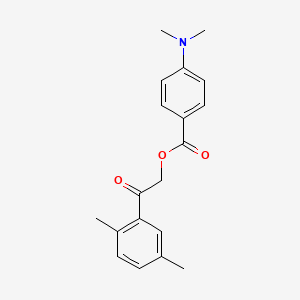
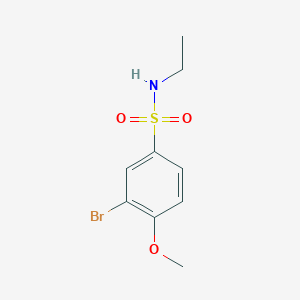
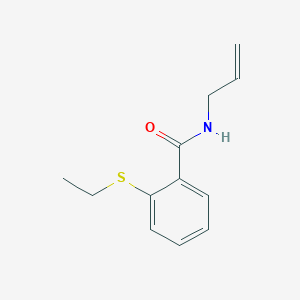
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5719533.png)
![N-(3-chloro-2-methylphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5719544.png)


![N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5719574.png)